N-(2-(Thiophen-3-yl)propyl)thietan-3-amine
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Overview
Description
N-(2-(Thiophen-3-yl)propyl)thietan-3-amine is a compound that features a thiophene ring and a thietan-3-amine moiety. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. Thietan-3-amine is a three-membered ring containing sulfur and nitrogen. The combination of these two structures in this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Thiophen-3-yl)propyl)thietan-3-amine typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the thietan-3-amine moiety. One common method is the condensation reaction, where thiophene is reacted with a suitable amine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Thiophen-3-yl)propyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce various amine derivatives .
Scientific Research Applications
N-(2-(Thiophen-3-yl)propyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of N-(2-(Thiophen-3-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiophene ring’s electronic properties allow it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-thiophenecarboxaldehyde and thiophene-2-carboxylic acid share the thiophene ring structure.
Thietan-3-amine derivatives: Compounds such as thietan-3-amine hydrochloride are structurally similar.
Uniqueness
N-(2-(Thiophen-3-yl)propyl)thietan-3-amine is unique due to the combination of the thiophene and thietan-3-amine moieties, which impart distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H15NS2 |
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Molecular Weight |
213.4 g/mol |
IUPAC Name |
N-(2-thiophen-3-ylpropyl)thietan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-8(9-2-3-12-5-9)4-11-10-6-13-7-10/h2-3,5,8,10-11H,4,6-7H2,1H3 |
InChI Key |
FRMQIONHDYAEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CSC1)C2=CSC=C2 |
Origin of Product |
United States |
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